Cas no 2034367-09-2 (2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole)

2-[3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core linked to a pyridazine-substituted pyrrolidine moiety via a carbonyl bridge. This structure imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and agrochemical research. The pyridazine and benzothiazole groups contribute to its potential as a pharmacophore, particularly in targeting enzyme inhibition or receptor modulation. Its well-defined synthetic route allows for high purity and scalability, supporting its use in drug discovery and structure-activity relationship studies. The compound's stability and reactivity profile further enhance its utility in developing novel bioactive molecules.
2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole structure
2034367-09-2 structure
Product name:2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole
CAS No:2034367-09-2
MF:C16H14N4O2S
MW:326.372961521149
CID:5349190

2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole Chemical and Physical Properties

Names and Identifiers

    • benzo[d]thiazol-2-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone
    • 1,3-benzothiazol-2-yl-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone
    • 2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole
    • Inchi: 1S/C16H14N4O2S/c21-16(15-18-12-4-1-2-5-13(12)23-15)20-9-7-11(10-20)22-14-6-3-8-17-19-14/h1-6,8,11H,7,9-10H2
    • InChI Key: YUWNCDYZWKTELY-UHFFFAOYSA-N
    • SMILES: S1C2C=CC=CC=2N=C1C(N1CCC(C1)OC1=CC=CN=N1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 438
  • XLogP3: 2.3
  • Topological Polar Surface Area: 96.4

2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6489-0231-2μmol
2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole
2034367-09-2
2μmol
$57.0 2023-09-08
Life Chemicals
F6489-0231-1mg
2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole
2034367-09-2
1mg
$54.0 2023-09-08
Life Chemicals
F6489-0231-25mg
2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole
2034367-09-2
25mg
$109.0 2023-09-08
Life Chemicals
F6489-0231-10mg
2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole
2034367-09-2
10mg
$79.0 2023-09-08
Life Chemicals
F6489-0231-30mg
2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole
2034367-09-2
30mg
$119.0 2023-09-08
Life Chemicals
F6489-0231-10μmol
2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole
2034367-09-2
10μmol
$69.0 2023-09-08
Life Chemicals
F6489-0231-2mg
2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole
2034367-09-2
2mg
$59.0 2023-09-08
Life Chemicals
F6489-0231-20mg
2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole
2034367-09-2
20mg
$99.0 2023-09-08
Life Chemicals
F6489-0231-3mg
2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole
2034367-09-2
3mg
$63.0 2023-09-08
Life Chemicals
F6489-0231-4mg
2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole
2034367-09-2
4mg
$66.0 2023-09-08

2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole Related Literature

Additional information on 2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole

Introduction to 2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole (CAS No. 2034367-09-2)

2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its potential biological activity. This compound, identified by its CAS number 2034367-09-2, belongs to a class of molecules that integrate multiple pharmacophoric elements, making it a promising candidate for further investigation in drug discovery and development. The presence of both pyridazine and benzothiazole moieties in its structure suggests a high degree of versatility, which could be exploited for targeting various biological pathways.

The pyridazine ring is a heterocyclic aromatic system that is frequently incorporated into medicinal chemistry scaffolds due to its ability to modulate enzyme activity and interact with biological targets. In particular, the 3-position of the pyridazine ring in this compound is linked to an oxy group, which introduces a polar character and enhances solubility. This modification can significantly influence the compound's pharmacokinetic properties, making it more amenable for oral administration or other routes of delivery.

The core structure of 2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole also features a pyrrolidine moiety at the 1-position, which is connected via a carbonyl group to the benzothiazole ring. The pyrrolidine scaffold is another common pharmacophore in drug design, known for its ability to engage with biological targets such as enzymes and receptors. The carbonyl linkage not only provides structural stability but also creates a reactive site that could be further functionalized if needed.

The benzothiazole component of the molecule is particularly noteworthy due to its wide-ranging biological activities. Benzothiazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The combination of these three distinct heterocyclic systems—pyridazine, pyrrolidine, and benzothiazole—makes this compound a multifaceted entity with potential applications across multiple therapeutic areas.

In recent years, there has been growing interest in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs), which play crucial roles in various disease mechanisms. The unique structural features of 2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole suggest that it may have the potential to disrupt such interactions. For instance, the pyridazine and pyrrolidine moieties could interact with specific residues in protein binding pockets, while the benzothiazole ring could provide additional binding affinity through hydrophobic interactions or hydrogen bonding.

One of the most exciting aspects of this compound is its potential in oncology research. Recent studies have highlighted the importance of inhibiting specific PPIs in cancer cells to induce apoptosis or arrest cell proliferation. The structural motifs present in 2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole align well with known oncogenic protein targets, making it a compelling candidate for further investigation. Preclinical studies are currently underway to evaluate its efficacy and safety profile in various cancer models.

Another area where this compound shows promise is in the treatment of inflammatory diseases. Chronic inflammation is a hallmark of many pathological conditions, including autoimmune disorders and metabolic diseases. The ability of benzothiazole derivatives to modulate inflammatory pathways has been well-documented. By incorporating additional pharmacophoric elements such as pyridazine and pyrrolidine, 2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole may offer enhanced anti-inflammatory effects compared to simpler benzothiazole derivatives.

The synthesis of this compound presents an interesting challenge due to its complex structure. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules with high precision. Modern techniques such as transition-metal-catalyzed cross-coupling reactions and automated purification methods have significantly improved the efficiency and scalability of producing complex organic compounds like this one.

In conclusion,2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole (CAS No. 2034367-09-2) is a structurally intriguing molecule with significant potential in pharmaceutical research. Its combination of pharmacophoric elements from pyridazine、pyrrolidine、and benzothiazole makes it a versatile candidate for drug discovery across multiple therapeutic areas. Further exploration into its biological activities and pharmacological properties will undoubtedly yield valuable insights into new treatment strategies for various diseases.

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